N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide is a nucleoside antibiotic that belongs to a family of complex pyrimidine nucleosides. It exhibits strong antibiotic activities and is known for its unique structure and biological properties. This compound, along with its congeners, has been isolated from the fermentation broth of certain Streptomyces species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first synthesis of cytosaminomycin C was accomplished by employing intramolecular glycosylation for the β-selective formation of the 2′-deoxyhexopyranosyl nucleoside part . This method involves the use of specific glycosyl donors and acceptors under controlled conditions to achieve the desired β-selectivity.
Industrial Production Methods: Industrial production of cytosaminomycin C involves the fermentation of Streptomyces species, followed by solvent extraction, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The β-selective formation of the 2′-deoxyhexopyranosyl nucleoside part is a key reaction in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of cytosaminomycin C include glycosyl donors and acceptors, as well as specific catalysts to achieve the desired selectivity. Reaction conditions are carefully controlled to ensure the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of cytosaminomycin C is the β-selective 2′-deoxyhexopyranosyl nucleoside, which is a key component of the compound .
Scientific Research Applications
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It exhibits strong antibiotic activities and has been studied for its potential use as an anticoccidial agent . Additionally, cytosaminomycin C and its congeners have been investigated for their potential to inhibit the growth of various microorganisms .
Mechanism of Action
The mechanism of action of cytosaminomycin C involves its interaction with specific molecular targets and pathways. As a nucleoside antibiotic, it likely interferes with nucleic acid synthesis in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
. These compounds share similar structures and biological activities but may differ in their specific chemical properties and mechanisms of action. N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide is unique in its β-selective formation of the 2′-deoxyhexopyranosyl nucleoside part, which distinguishes it from other similar compounds .
List of Similar Compounds:- Cytosaminomycin A
- Cytosaminomycin B
- Cytosaminomycin D
- Oxyplicacetin
Properties
CAS No. |
157878-04-1 |
---|---|
Molecular Formula |
C23H36N4O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)/t12-,13-,14-,17-,18-,19+,20-,21-,22-/m1/s1 |
InChI Key |
QIFBWQHIMSOVGC-NJGLGVPISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
Synonyms |
cytosaminomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.